molecular formula C26H24N8O2 B12710332 N-(4-(2-(4-(2-(4-(Acetylamino)benzylidene)hydrazino)-1-phthalazinyl)carbohydrazonoyl)phenyl)acetamide CAS No. 27704-13-8

N-(4-(2-(4-(2-(4-(Acetylamino)benzylidene)hydrazino)-1-phthalazinyl)carbohydrazonoyl)phenyl)acetamide

Katalognummer: B12710332
CAS-Nummer: 27704-13-8
Molekulargewicht: 480.5 g/mol
InChI-Schlüssel: BDMPCNLISIQQQY-DPCVLPDWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(2-(4-(2-(4-(Acetylamino)benzylidene)hydrazino)-1-phthalazinyl)carbohydrazonoyl)phenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(4-(2-(4-(Acetylamino)benzylidene)hydrazino)-1-phthalazinyl)carbohydrazonoyl)phenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 4-acetylaminobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 1-phthalazinylcarbohydrazide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(2-(4-(2-(4-(Acetylamino)benzylidene)hydrazino)-1-phthalazinyl)carbohydrazonoyl)phenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Wirkmechanismus

The mechanism of action of N-(4-(2-(4-(2-(4-(Acetylamino)benzylidene)hydrazino)-1-phthalazinyl)carbohydrazonoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-(2-(4-(2-(4-(Acetylamino)benzylidene)hydrazino)-1-phthalazinyl)carbohydrazonoyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

27704-13-8

Molekularformel

C26H24N8O2

Molekulargewicht

480.5 g/mol

IUPAC-Name

N-[4-[(E)-[[4-[(2E)-2-[(4-acetamidophenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenyl]acetamide

InChI

InChI=1S/C26H24N8O2/c1-17(35)29-21-11-7-19(8-12-21)15-27-31-25-23-5-3-4-6-24(23)26(34-33-25)32-28-16-20-9-13-22(14-10-20)30-18(2)36/h3-16H,1-2H3,(H,29,35)(H,30,36)(H,31,33)(H,32,34)/b27-15+,28-16+

InChI-Schlüssel

BDMPCNLISIQQQY-DPCVLPDWSA-N

Isomerische SMILES

CC(=O)NC1=CC=C(C=C1)/C=N/NC2=NN=C(C3=CC=CC=C23)N/N=C/C4=CC=C(C=C4)NC(=O)C

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)C=NNC2=NN=C(C3=CC=CC=C32)NN=CC4=CC=C(C=C4)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.